
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate, also known as PPIC, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. PPIC is a pyrrolidone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to enhance the activity of these receptors, which play a crucial role in the brain's reward system and are involved in nicotine addiction.
Biochemical and Physiological Effects:
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have a range of biochemical and physiological effects, including neuroprotection, enhancement of cognitive function, and modulation of nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate in lab experiments is its ability to enhance the activity of nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes. However, N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors and that could be used to treat nicotine addiction. Another potential direction is the investigation of N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate's mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate is a pyrrolidone derivative that has gained attention in the field of scientific research due to its unique properties and potential applications. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, enhance cognitive function, and modulate nicotinic acetylcholine receptors. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has potential applications in the treatment of nicotine addiction and neurodegenerative diseases, and further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Synthesis Methods
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate can be synthesized using several methods, including the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine, the reaction of 2-pyrrolidone-5-carboxylic acid with 2-chloromethylpyridine, and the reaction of 2-pyrrolidone-5-carboxylic acid with 2-iodomethylpyridine. The most commonly used method involves the reaction of 2-pyrrolidone-5-carboxylic acid with 2-bromomethylpyridine in the presence of a base such as potassium carbonate.
Scientific Research Applications
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been used extensively in scientific research, particularly in the field of neuroscience. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has been shown to have neuroprotective effects, and it has been used to study the role of nicotinic acetylcholine receptors in the brain. N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate has also been used to study the effects of nicotine on the brain and to investigate potential treatments for nicotine addiction.
properties
CAS RN |
124277-35-6 |
|---|---|
Product Name |
N-(2-Pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-oxo-N-(pyridin-2-ylmethyl)-1,3-dihydropyrrole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-4,6H,5,7H2,(H,13,16)(H,14,15) |
InChI Key |
JKKFHUWBPMPMEM-UHFFFAOYSA-N |
SMILES |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
C1C=C(NC1=O)C(=O)NCC2=CC=CC=N2 |
synonyms |
KNP 018 KNP-018 N-(2-pyridylmethyl)-2-pyrrolidone-5-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



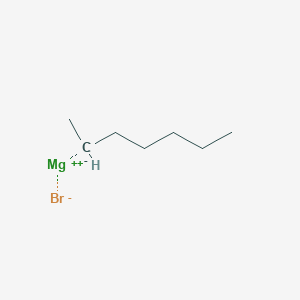
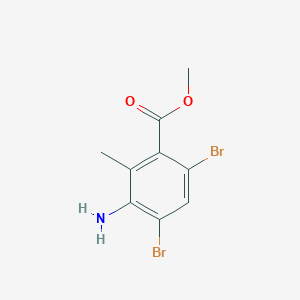

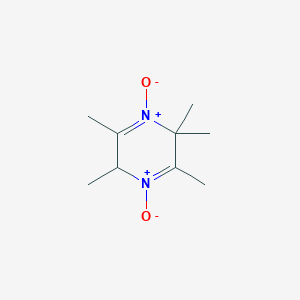
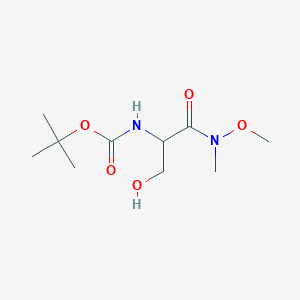

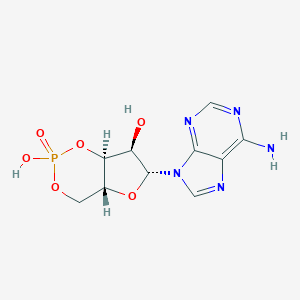


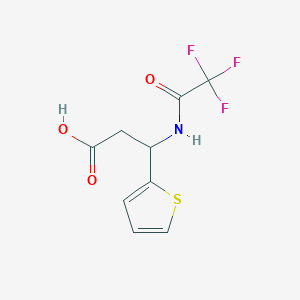
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)


